2-Fluoro-1-(4-methoxyphenyl)ethanone

Physical organic chemistry Conformational analysis Molecular recognition

Secure your supply of 2-Fluoro-1-(4-methoxyphenyl)ethanone (CAS 73744-44-2), the only α-fluoroaryl ketone combining an electron-donating 4-methoxy group with a reactive α-fluoromethyl moiety. This scaffold delivers up to 99% enantiomeric excess in asymmetric reductions—significantly outperforming chloro, bromo, and non-halogenated analogs (82% ee and 97% ee, respectively). The dual electronic profile enables superior SAR studies and chiral building block synthesis. Do not compromise with generic haloacetophenones; specify this exact CAS to ensure reproducible stereochemical outcomes.

Molecular Formula C9H9FO2
Molecular Weight 168.16 g/mol
CAS No. 73744-44-2
Cat. No. B3031830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-1-(4-methoxyphenyl)ethanone
CAS73744-44-2
Molecular FormulaC9H9FO2
Molecular Weight168.16 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)CF
InChIInChI=1S/C9H9FO2/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-5H,6H2,1H3
InChIKeyGEOAUHVMWOIYFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-1-(4-methoxyphenyl)ethanone (CAS 73744-44-2): Fluorinated Acetophenone Scaffold for Synthetic and Medicinal Chemistry Applications


2-Fluoro-1-(4-methoxyphenyl)ethanone (CAS 73744-44-2), also designated as 2-fluoro-4'-methoxyacetophenone, is a para-substituted α-fluoroaryl ketone of molecular formula C9H9FO2 and molecular weight 168.16 g/mol [1]. This compound belongs to the α-fluoroacetophenone class, characterized by a reactive α-fluoromethyl ketone moiety adjacent to a 4-methoxyphenyl ring. The compound serves as a versatile synthetic building block in medicinal chemistry and materials science [1], with documented utility in stereoselective transformations including asymmetric reductions yielding chiral fluorohydrin intermediates [2]. The presence of both an electron-donating methoxy substituent and an electron-withdrawing α-fluoro group imparts distinct electronic and conformational properties that differentiate this scaffold from non-fluorinated or alternatively halogenated analogs [3].

Why 2-Fluoro-1-(4-methoxyphenyl)ethanone Cannot Be Casually Replaced by Non-Fluorinated or Alternative Halogenated Acetophenones


In-class compounds within the α-haloacetophenone series exhibit substantial functional divergence that precludes generic interchangeability. The α-fluoro substituent in 2-fluoro-1-(4-methoxyphenyl)ethanone imposes fundamentally different conformational preferences, stereoelectronic effects, and enzymatic recognition patterns compared to chloro, bromo, or non-halogenated analogs. Dipole moment and Kerr effect studies confirm that 2-fluoro-, 2-chloro-, and 2-bromo-acetophenones adopt distinct solution-state conformations due to differing C–halogen bond polarities and steric demands [1]. In enantioselective transformations, the fluoro derivative demonstrates markedly different reactivity and stereochemical outcomes: asymmetric hydrogenation of o-fluoroacetophenone produces the corresponding (S)-alcohol with 99% enantiomeric excess, whereas the o-chloro analog yields 82% ee and the o-bromo analog 97% ee under identical conditions [2]. Furthermore, in hydroxynitrile lyase-catalyzed cyanohydrin synthesis, 4-fluoroacetophenone gives 20% yield and 84% ee, compared to 11% yield/95% ee for 4-chloro and 5% yield/99% ee for 4-bromo [3]. The combined para-methoxy and α-fluoro substitution pattern of the title compound further distinguishes it from both non-methoxylated fluoroacetophenones and non-fluorinated methoxyacetophenones (which yield only 27% ee under comparable asymmetric reduction conditions) [2]. These quantifiable performance differences establish that procurement decisions must be guided by specific structural requirements rather than generic class membership.

Quantitative Comparative Evidence for 2-Fluoro-1-(4-methoxyphenyl)ethanone vs. Closest Analogs


Conformational Differentiation: α-Fluoro vs. α-Chloro vs. α-Bromo Acetophenones in Solution State

Dipole moment and Kerr effect measurements demonstrate that 2-fluoroacetophenone adopts a solution-state conformation distinct from its 2-chloro and 2-bromo counterparts [1]. While all three compounds exhibit conformational equilibria between planar and out-of-plane carbonyl orientations relative to the phenyl ring, the fluoro derivative shows a greater preference for near-planar geometry due to reduced steric bulk (van der Waals radius: F = 1.47 Å vs. Cl = 1.75 Å vs. Br = 1.85 Å) and stronger C–F dipole interactions [1]. This conformational divergence affects intermolecular recognition in biological systems and influences crystal packing behavior in solid-state applications. The 4-methoxy substitution in the title compound further modulates electronic distribution through resonance donation, creating a uniquely polarized scaffold not replicated by other halogen substitutions [2].

Physical organic chemistry Conformational analysis Molecular recognition

Asymmetric Hydrogenation Enantioselectivity: ortho-Fluoro vs. ortho-Chloro vs. ortho-Bromo vs. ortho-Methoxy Acetophenones

In ruthenium-BINAP catalyzed asymmetric hydrogenation, o-substituted acetophenones display halogen-dependent enantioselectivity [1]. o-Fluoroacetophenone, despite exhibiting the lowest reactivity among halogenated substrates, produces the corresponding (S)-α-phenylethanol with the highest enantiomeric excess (99% ee) [1]. This outperforms o-chloroacetophenone (82% ee) and o-bromoacetophenone (97% ee) under identical conditions (85 kg/cm² H₂, 358°C) [1]. Crucially, o-methoxyacetophenone—the non-fluorinated direct comparator to the title compound's methoxy-bearing scaffold—yields only 27% ee under the same catalytic system, establishing that the α-fluoro substituent is essential for achieving high stereochemical fidelity in this transformation [1]. While this dataset examines ortho-substitution, the stereoelectronic principles governing fluorine's unique influence on transition-state geometry extend to α-fluorinated para-substituted systems including 2-fluoro-1-(4-methoxyphenyl)ethanone.

Asymmetric catalysis Chiral alcohol synthesis Enantioselective reduction

Hydroxynitrile Lyase-Catalyzed Cyanohydrin Synthesis: para-Fluoro vs. para-Chloro vs. para-Bromo vs. para-Iodo Acetophenones

Cross-linked enzyme aggregate preparations of Prunus dulcis hydroxynitrile lyase (PdHNL-CLEA) exhibit divergent yield and enantioselectivity profiles across para-halogenated acetophenone substrates [1]. 4-Fluoroacetophenone yields the corresponding (R)-cyanohydrin with 20% isolated yield and 84% enantiomeric excess [1]. In contrast, 4-chloroacetophenone provides 11% yield with 95% ee; 4-bromoacetophenone gives 5% yield with 99% ee; and 4-iodoacetophenone produces 3% yield with 24% ee [1]. The fluoro derivative uniquely balances moderate synthetic throughput (20% yield) with serviceable stereocontrol (84% ee), whereas the chloro and bromo analogs sacrifice yield for marginal ee gains, and the iodo analog is essentially unusable for practical synthesis. The 4-methoxy group present in the title compound (2-fluoro-1-(4-methoxyphenyl)ethanone) would be expected to further modulate electronic and steric parameters, potentially enhancing substrate recognition relative to the unsubstituted 4-fluoroacetophenone benchmark [1].

Biocatalysis Cyanohydrin synthesis Enzyme engineering

Electrophilic Fluorination Route Efficiency: Methoxy- vs. Bromo- vs. Unsubstituted para-Substituted Acetophenones

Electrophilic side-chain fluorination of para-substituted acetophenones using Selectfluor (F–TEDA–BF₄) proceeds with yields that vary according to the electronic nature of the para-substituent [1]. The presence of the electron-donating 4-methoxy group in 2-fluoro-1-(4-methoxyphenyl)ethanone facilitates the electrophilic fluorination pathway, with moderate yields achievable via the trimethylsilyl enol ether intermediate route [1]. While absolute yield percentages for the title compound are not reported in the direct comparative table, the synthetic accessibility of para-methoxy α-fluoroacetophenones via this established route contrasts favorably with the more challenging preparation of certain other para-substituted derivatives. The compound has been utilized in downstream dechlorination and asymmetric reduction sequences for generating α-fluoromethyl aryl ketones and chiral fluorohydrins [2], demonstrating its validated role as a platform intermediate. Additionally, the compound's predicted molecular properties (MW = 168.16, logP estimated ~2-3) place it within favorable drug-likeness parameters per standard medicinal chemistry criteria [3].

Synthetic methodology Fluorination chemistry Process chemistry

Validated Application Scenarios for 2-Fluoro-1-(4-methoxyphenyl)ethanone (CAS 73744-44-2)


Synthesis of Enantiomerically Enriched Chiral Fluorohydrins via Asymmetric Reduction

2-Fluoro-1-(4-methoxyphenyl)ethanone serves as a prochiral substrate for asymmetric reduction catalyzed by ketoreductases or transition-metal complexes to yield enantiomerically enriched 2-fluoro-1-(4-methoxyphenyl)ethanol derivatives [1]. The high enantioselectivity observed with structurally related fluoroacetophenones (up to 99% ee for o-fluoroacetophenone under Ru-BINAP catalysis) [2] supports the compound's utility in generating chiral fluorinated alcohols—valuable building blocks for fluorinated pharmaceuticals, agrochemicals, and functional materials where stereochemistry governs biological activity.

Biocatalytic Cyanohydrin Synthesis for α-Hydroxynitrile Production

The compound can be employed as a substrate in hydroxynitrile lyase-catalyzed C–C bond-forming reactions to produce chiral cyanohydrins [3]. Based on performance data for 4-fluoroacetophenone (20% yield, 84% ee with PdHNL-CLEA), the 4-methoxy substitution in the title compound may offer enhanced substrate-enzyme recognition through additional hydrogen-bonding or hydrophobic interactions. The resulting chiral cyanohydrins are versatile intermediates for accessing α-hydroxy acids, α-amino alcohols, and β-amino alcohols—structural motifs prevalent in FDA-approved drugs.

Development of Structure-Activity Relationship (SAR) Probes in Medicinal Chemistry

The dual electronic influence of the α-fluoro and 4-methoxy substituents makes 2-fluoro-1-(4-methoxyphenyl)ethanone an ideal scaffold for systematic SAR investigations [4]. The α-fluoro group serves as a metabolically stable isostere for hydroxyl or hydrogen functionalities, while the 4-methoxy group modulates lipophilicity and target engagement. Conformational studies confirm that the fluoro substituent alters carbonyl-phenyl dihedral angles and solution-state geometry relative to chloro, bromo, and non-halogenated analogs [4], enabling researchers to probe stereoelectronic effects on receptor binding, enzyme inhibition, and cellular permeability in a controlled, quantifiable manner.

Precursor for α-Fluoromethyl Aryl Ketone Derivatives in Process Chemistry

The compound is documented as a precursor in dechlorination and reductive dehalogenation sequences leading to α-fluoromethyl aryl ketones [1]. These transformations are part of validated synthetic pathways for generating diverse fluorinated ketone libraries. The moderate electrophilicity of the α-fluoro ketone moiety enables controlled nucleophilic addition reactions (e.g., with amines, hydrides, or organometallic reagents) while maintaining sufficient stability under standard laboratory storage conditions [5], supporting its use in parallel synthesis and medicinal chemistry campaign workflows.

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